molecular formula C28H50N4O8 B2766349 Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate CAS No. 1523606-54-3

Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate

Cat. No.: B2766349
CAS No.: 1523606-54-3
M. Wt: 570.728
InChI Key: YMFMUVBUCFKDKE-UHFFFAOYSA-N
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Description

Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate is a chemical compound with the molecular formula C13H24N2O2.C2H2O4. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate typically involves the reaction of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The process involves the use of solvents such as dichloromethane and requires careful temperature control to maintain the integrity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure high purity and yield. The compound is typically produced in solid form and stored under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate is widely used in scientific research due to its unique structural properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate include:

Uniqueness

The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and biological properties. This structure allows for high specificity in binding interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFMUVBUCFKDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2.CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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